molecular formula C11H10N2O B8526715 3-(2-methyl-2H-indazol-4-yl)prop-2-yn-1-ol

3-(2-methyl-2H-indazol-4-yl)prop-2-yn-1-ol

Cat. No.: B8526715
M. Wt: 186.21 g/mol
InChI Key: VAIDBXXMYSYAJQ-UHFFFAOYSA-N
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Description

3-(2-methyl-2H-indazol-4-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-methylindazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C11H10N2O/c1-13-8-10-9(5-3-7-14)4-2-6-11(10)12-13/h2,4,6,8,14H,7H2,1H3

InChI Key

VAIDBXXMYSYAJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon gas atmosphere, a mixture of 4-bromo-2-methyl-2H-indazole (1.00 g, 4.74 mmol), propargyl alcohol (1.10 mL, 18.9 mmol) and bis(triphenylphosphine)palladium(II) dichloride (665 mg, 0.947 mmol) in triethylamine (47 mL) was stirred at 70° C. for 14 hr, and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and insoluble material was filtered off. The filtrate was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane=70/30→100/0) and the obtained crudely purified product was washed with ethyl acetate to give the title compound (403 mg, yield 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
665 mg
Type
catalyst
Reaction Step One
Yield
46%

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